molecular formula C19H18BrNO2S B11664260 4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl benzoate

4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl benzoate

Katalognummer: B11664260
Molekulargewicht: 404.3 g/mol
InChI-Schlüssel: DVCNJGOHUJUKRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE is an organic compound with the molecular formula C19H18BrNO2S and a molecular weight of 404.32 g/mol . This compound is characterized by the presence of a bromine atom, a piperidine ring, and a benzoate group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE typically involves the reaction of 4-bromo-2-nitrobenzoic acid with piperidine-1-carbothioamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and piperidine ring play crucial roles in its binding affinity and reactivity with biological molecules. These interactions can lead to the modulation of enzymatic activities or the inhibition of specific cellular pathways, contributing to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C19H18BrNO2S

Molekulargewicht

404.3 g/mol

IUPAC-Name

[4-bromo-2-(piperidine-1-carbothioyl)phenyl] benzoate

InChI

InChI=1S/C19H18BrNO2S/c20-15-9-10-17(23-19(22)14-7-3-1-4-8-14)16(13-15)18(24)21-11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12H2

InChI-Schlüssel

DVCNJGOHUJUKRW-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.